molecular formula C19H13F3N2O2 B2794785 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338407-03-7

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2794785
CAS No.: 338407-03-7
M. Wt: 358.32
InChI Key: XRCTWEFGGNPOMD-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide is a fluorinated pyridinecarboxamide derivative characterized by a benzyl substituent at the 1-position, a ketone moiety at the 2-position, and a 2,4,6-trifluorophenyl group attached via an amide linkage at the 3-position. Characterization techniques such as $ ^1\text{H-NMR} $, $ ^{13}\text{C-NMR} $, ESI-MS, and melting point analysis, as described for structurally similar compounds, would likely be employed to confirm its purity and structure .

Properties

IUPAC Name

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-13-9-15(21)17(16(22)10-13)23-18(25)14-7-4-8-24(19(14)26)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCTWEFGGNPOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Incorporation of the Trifluorophenyl Group: The trifluorophenyl group can be added through a Friedel-Crafts acylation reaction using trifluorobenzene and an acyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to dihydropyrimidine carboxamides, such as R,R-N-(1-Phenylethyl)-4-(2-chloro-4-fluorophenyl)-2-(2,4,6-trifluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide (4a) and its stereoisomer 4b . Key structural and functional differences include:

Table 1: Structural and Functional Comparison

Feature 1-Benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide Compounds 4a/4b (Dihydropyrimidine Carboxamides)
Core Structure 1,2-Dihydropyridine ring 1,4-Dihydropyrimidine ring
Amide Substituent 2,4,6-Trifluorophenyl 2,4,6-Trifluorophenyl
Additional Substituents Benzyl group at position 1 Phenylethyl group at N-position; methyl at C6
Halogenation Three fluorine atoms on phenyl ring Chlorine and fluorine on aryl substituents
Potential Lipophilicity High (benzyl group) Moderate (phenylethyl group)

Key Findings:

Substituent Effects: The benzyl group in the target compound likely enhances lipophilicity compared to the phenylethyl group in 4a/4b, which could influence membrane permeability and metabolic stability.

Halogenation Patterns : The presence of chlorine in 4a/4b introduces additional steric and electronic effects, which may modulate solubility or target selectivity compared to the fully fluorinated phenyl group in the target compound.

Synthetic Considerations : Both classes of compounds require precise control of stereochemistry and regioselectivity during synthesis, as evidenced by the isolation of stereoisomers (4a/4b) in the referenced study .

Research Implications and Limitations

Biological Activity : The dihydropyridine scaffold is associated with calcium channel modulation in pharmaceuticals, whereas dihydropyrimidines are often explored as kinase inhibitors. Structural differences may thus dictate divergent therapeutic applications.

Knowledge Gaps: Direct comparative data on solubility, stability, and bioactivity are lacking. Further studies using standardized assays (e.g., enzyme inhibition, pharmacokinetic profiling) are needed to validate hypotheses derived from structural comparisons.

Biological Activity

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound belonging to the class of pyridinecarboxamides. Its unique structure, characterized by a benzyl group and a trifluorophenyl moiety, suggests various potential biological activities, making it an interesting subject for medicinal chemistry research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₉H₁₄F₃N₂O₂ with a molar mass of 358.31 g/mol. The compound can undergo various chemical reactions typical for amides and ketones. Key structural features include:

PropertyValue
IUPAC Name1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)pyridine-3-carboxamide
CAS Number338407-03-7
Molecular FormulaC₁₉H₁₄F₃N₂O₂
Molar Mass358.31 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Potential mechanisms include:

Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding : It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathway Modulation : The compound may affect various biochemical pathways, leading to changes in cellular functions.

Case Studies and Research Findings

  • Anticancer Activity : A study involving similar compounds indicated that they can effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Molecular docking studies revealed that these compounds could bind effectively to EGFR tyrosine kinase .
  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions including condensation reactions to form the pyridine ring and nucleophilic substitutions for introducing the benzyl group. Characterization methods such as NMR and FTIR confirm the successful synthesis of these compounds.
  • Biological Testing : Although specific biological testing for this compound is scarce, related compounds have shown promising results in vitro. For example, studies have employed the MTT assay to evaluate cell viability against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and critical reaction parameters for synthesizing 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyridine precursors with trifluorophenyl amines. Key parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) under anhydrous conditions to optimize yield .
  • Temperature : Controlled heating (60–80°C) for cyclization steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Structural validation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and dihydropyridine ring conformation .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., carboxamide and trifluorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What are the primary biological targets or applications explored for this compound?

  • Methodological Answer : Preliminary studies focus on:

  • Enzyme Inhibition : Assays targeting kinases or hydrolases due to the carboxamide moiety’s hydrogen-bonding potential .
  • Antimicrobial Activity : Disk diffusion or MIC assays against Gram-positive/negative strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic pathways .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design (DoE)?

  • Methodological Answer : Apply factorial design to screen variables:

  • Factors : Catalyst loading, solvent polarity, temperature, and reaction time .
  • Response Surface Methodology (RSM) : Identify interactions between factors (e.g., excess catalyst may reduce purity) .
  • Case Study : A 2³ factorial design reduced synthesis steps from 5 to 3 while maintaining >90% purity .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) and docking:

  • Reactivity : DFT calculations (e.g., B3LYP/6-31G*) to map transition states for cyclization .
  • Binding Affinity : AutoDock Vina or Schrödinger Suite for virtual screening against protein targets (e.g., EGFR kinase) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .
  • Benzyl Group Substitution : Bulky groups (e.g., 4-methylbenzyl) improve membrane permeability but may sterically hinder target binding .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Investigate variables such as:

  • Purity : HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
  • Metabolic Stability : LC-MS/MS to assess compound degradation in biological matrices .

Q. What methodologies assess the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC to determine decomposition temperatures; accelerated aging studies (40–60°C, 75% RH) .
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC .

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